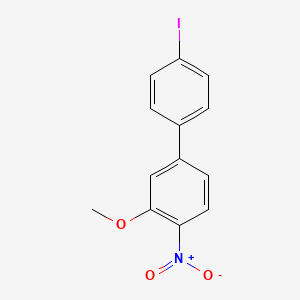
4'-Iodo-3-methoxy-4-nitro-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Iodo-3-methoxy-4-nitro-1,1’-biphenyl is a chemical compound that belongs to the biphenyl family. This compound is characterized by the presence of an iodine atom, a methoxy group, and a nitro group attached to the biphenyl structure. Biphenyl compounds are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Iodo-3-methoxy-4-nitro-1,1’-biphenyl typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Methoxylation: The methoxy group can be introduced via a methylation reaction using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of 4’-Iodo-3-methoxy-4-nitro-1,1’-biphenyl may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4’-Iodo-3-methoxy-4-nitro-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of the nitro group makes the compound susceptible to electrophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4’-Amino-3-methoxy-4-nitro-1,1’-biphenyl.
Oxidation: 4’-Iodo-3-carboxy-4-nitro-1,1’-biphenyl.
Wissenschaftliche Forschungsanwendungen
4’-Iodo-3-methoxy-4-nitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.
Wirkmechanismus
The mechanism of action of 4’-Iodo-3-methoxy-4-nitro-1,1’-biphenyl involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxy-4’-nitro-1,1’-biphenyl: Lacks the iodine atom but shares similar structural features.
4-Iodo-1,1’-biphenyl: Lacks the methoxy and nitro groups but contains the iodine atom.
3-Methoxy-4-nitro-1,1’-biphenyl: Similar structure but with different substitution patterns.
Uniqueness
4’-Iodo-3-methoxy-4-nitro-1,1’-biphenyl is unique due to the combination of the iodine, methoxy, and nitro groups, which confer distinct chemical reactivity and potential biological activities. The presence of these functional groups allows for diverse chemical modifications and applications in various fields.
Eigenschaften
CAS-Nummer |
116316-87-1 |
|---|---|
Molekularformel |
C13H10INO3 |
Molekulargewicht |
355.13 g/mol |
IUPAC-Name |
4-(4-iodophenyl)-2-methoxy-1-nitrobenzene |
InChI |
InChI=1S/C13H10INO3/c1-18-13-8-10(4-7-12(13)15(16)17)9-2-5-11(14)6-3-9/h2-8H,1H3 |
InChI-Schlüssel |
HVDJGFVFRLQEFX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)I)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



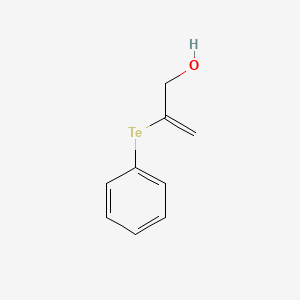
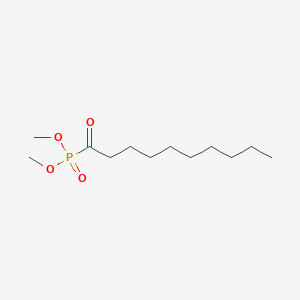
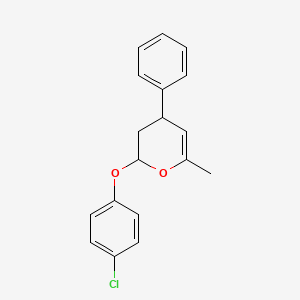

![Diethyl acetamido[(2-bromophenyl)methyl]propanedioate](/img/structure/B14295758.png)
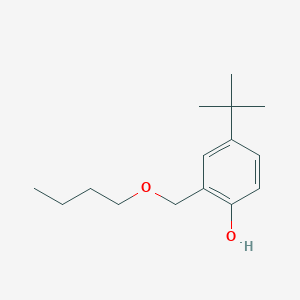
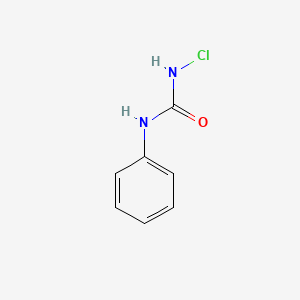

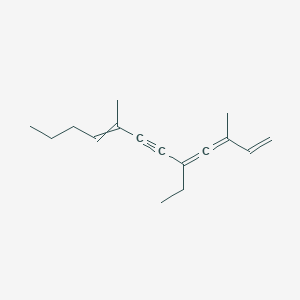
![5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4',5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B14295785.png)
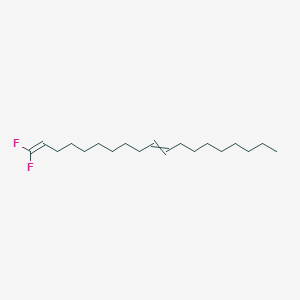

![4-[(Sulfosulfanyl)methyl]benzoic acid](/img/structure/B14295803.png)
